molecular formula C10H11NO2 B8342525 4-(4-Hydroxyphenoxy)butanenitrile

4-(4-Hydroxyphenoxy)butanenitrile

Cat. No.: B8342525
M. Wt: 177.20 g/mol
InChI Key: RWIWCDAFQFPTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenoxy)butanenitrile (CAS No.: 40232-83-5) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol. Its structure features a butanenitrile backbone substituted with a 4-hydroxyphenoxy group. This compound is notable for its role in polymer chemistry, particularly in synthesizing phthalonitrile-based materials. Studies demonstrate that it undergoes auto-accelerated thermo-polymerization near 290°C without requiring additional catalysts, making it valuable for producing void-free thermoset materials . Its synthesis typically involves nucleophilic displacement reactions between phenolic compounds and nitro-substituted phthalonitriles .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(4-hydroxyphenoxy)butanenitrile

InChI

InChI=1S/C10H11NO2/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,12H,1-2,8H2

InChI Key

RWIWCDAFQFPTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Hydroxyphenoxy)butanenitrile with analogous nitriles, focusing on molecular structure, physicochemical properties, and functional applications.

Aliphatic Nitriles with Aromatic Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₀H₁₁NO₂ 177.203 Auto-accelerated polymerization at 290°C; used in high-performance polymers
4-Phenylbutanenitrile C₁₀H₁₁N 145.20 No polymerization reported; used in organic synthesis (e.g., Negishi coupling)
4-(4-Chlorophenyl)butanenitrile C₁₀H₁₀ClN 179.65 Halogen-substituted; high yield (88%) in coupling reactions
4-(4-Fluorophenyl)butanenitrile C₁₀H₁₀FN 163.19 Fluorine substituent enhances metabolic stability; m.p. 175–177°C

Key Observations :

  • Phenolic vs. Halogen Substituents: The 4-hydroxyphenoxy group in this compound enables unique thermal reactivity (auto-polymerization), absent in halogenated analogs .
  • Applications: Halogenated derivatives (e.g., 4-(4-Chlorophenyl)butanenitrile) are primarily intermediates in pharmaceutical synthesis, whereas this compound has niche applications in materials science .
Nitriles with Sulfur-Containing Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(Methylthio)butanenitrile C₅H₉NS 115.20 Found in B. oleracea; volatile hydrolysis product
4-(Methylsulfinyl)butanenitrile C₅H₉NOS 131.19 Sulfinyl group enhances polarity; used in plant defense studies
4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile C₁₃H₁₅N₅O₂S 321.36 Tetrazole-sulfonyl hybrid; m.p. 116–117°C; 64% synthesis yield

Key Observations :

  • Functional Groups : Sulfur-containing substituents (e.g., methylthio, sulfonyl) alter polarity and biological activity. For example, 4-(Methylthio)butanenitrile is a volatile compound in plant defense , whereas sulfonylated derivatives (e.g., tetrazole hybrids) exhibit higher melting points due to increased molecular rigidity .
  • Thermal Behavior: Unlike this compound, sulfur-containing nitriles lack auto-polymerization properties, limiting their utility in materials science .
Nitriles with Heterocyclic or Complex Aromatic Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile C₁₃H₇FNO₂ 243.20 Fluorine and benzonitrile groups; herbicide intermediate
4-Fluorobenzoylacetonitrile C₉H₆FNO 163.15 Ketone-nitrile hybrid; m.p. not reported; used in fluorophore synthesis
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile C₁₄H₁₈ClN₃ 263.77 Piperazine-chlorophenyl hybrid; potential CNS drug candidate

Key Observations :

  • Structural Complexity: Heterocyclic or fluorinated derivatives (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile) are tailored for specific applications, such as herbicides or CNS drugs, but lack thermal reactivity .
  • Reactivity: The hydroxyl group in this compound facilitates hydrogen bonding and thermal crosslinking, absent in fluorinated or piperazine-containing analogs .

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